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molecular formula C8H8N2OS B8537574 3-Ethenyl-6,7-dihydro[1,4]oxathiino[2,3-c]pyridazine

3-Ethenyl-6,7-dihydro[1,4]oxathiino[2,3-c]pyridazine

Cat. No. B8537574
M. Wt: 180.23 g/mol
InChI Key: CPUKZDHVMABENO-UHFFFAOYSA-N
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Patent
US07732460B2

Procedure details

A solution of 3-ethenyl-6,7-dihydro[1,4]oxathiino[2,3-c]pyridazine (320 mg) in 1,4-dioxane/water (20 ml/5 ml) was treated with an aqueous solution of osmium tetroxide (4% w/v, 2 ml) and sodium periodate (1.08 g), initially stirred in an ice-bath, then allowed to warm to room temperature. After 2.5 hours the mixture was evaporated to dryness and dissolved in 1,4-dioxane and chloroform. Silica gel was added and the mixture was evaporated to dryness, added to a silica column (50 g) and chromatographed, eluting with 0-100% ethyl acetate in hexane, to afford a white solid (116 mg, 36%).
Quantity
320 mg
Type
reactant
Reaction Step One
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
catalyst
Reaction Step One
Name
Yield
36%

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[N:8]=[N:7][C:6]2[O:9][CH2:10][CH2:11][S:12][C:5]=2[CH:4]=1)=C.I([O-])(=O)(=O)=[O:14].[Na+]>O1CCOCC1.O.[Os](=O)(=O)(=O)=O>[N:7]1[C:6]2[O:9][CH2:10][CH2:11][S:12][C:5]=2[CH:4]=[C:3]([CH:1]=[O:14])[N:8]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
320 mg
Type
reactant
Smiles
C(=C)C1=CC2=C(N=N1)OCCS2
Name
Quantity
1.08 g
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1.O
Name
Quantity
2 mL
Type
catalyst
Smiles
[Os](=O)(=O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
initially stirred in an ice-bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 2.5 hours the mixture was evaporated to dryness
Duration
2.5 h
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 1,4-dioxane
ADDITION
Type
ADDITION
Details
Silica gel was added
CUSTOM
Type
CUSTOM
Details
the mixture was evaporated to dryness
ADDITION
Type
ADDITION
Details
added to a silica column (50 g)
CUSTOM
Type
CUSTOM
Details
chromatographed
WASH
Type
WASH
Details
eluting with 0-100% ethyl acetate in hexane

Outcomes

Product
Name
Type
product
Smiles
N1=NC(=CC2=C1OCCS2)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 116 mg
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 35.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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